Dibutylcarbamic chloride

Descripción general

Descripción

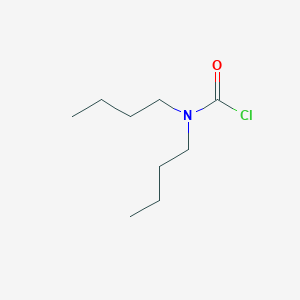

Dibutylcarbamic chloride is an organic compound with the molecular formula C9H18ClNO. It is a colorless liquid with a pungent odor and is known for its use as a reagent in organic synthesis. This compound is particularly valued for its role in the preparation of various chemical intermediates and its applications in different scientific fields .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Dibutylcarbamic chloride is typically synthesized by reacting dibutylamine with phosgene or thionyl chloride. The reaction involves the formation of an intermediate carbamate, which is then converted to the desired product. Here is a common synthetic route:

-

Formation of Carbamate:

- Dibutylamine is reacted with carbon dioxide in the presence of a base such as pyridine to form the carbamate intermediate.

- Reaction conditions: The reaction is carried out at low temperatures (around 10°C) to ensure the stability of the intermediate.

-

Conversion to this compound:

- The carbamate intermediate is then reacted with thionyl chloride in an organic solvent like toluene.

- Reaction conditions: The reaction mixture is stirred at low temperatures (10°C) and then gradually warmed to room temperature. The product is isolated by distillation under reduced pressure .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of automated systems and continuous flow reactors can enhance the efficiency and safety of the production process .

Análisis De Reacciones Químicas

Types of Reactions: Dibutylcarbamic chloride undergoes various chemical reactions, including:

Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form carbamate derivatives.

Hydrolysis: In the presence of water, it hydrolyzes to form dibutylamine and carbon dioxide.

Oxidation and Reduction: While less common, it can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.

Solvents: Organic solvents like toluene, dichloromethane, and diethyl ether are commonly used.

Catalysts: Bases such as pyridine and triethylamine can be used to facilitate reactions.

Major Products:

Carbamate Derivatives: These are the primary products formed from substitution reactions.

Dibutylamine: Formed as a result of hydrolysis.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Dibutylcarbamic chloride has the chemical formula CHClN and is classified as an alkyl carbamate. Its structure consists of a carbamic acid derivative with two butyl groups, which influence its solubility and reactivity. The presence of the chloride ion enhances its utility in various chemical reactions, particularly in organic synthesis.

Synthesis and Catalysis

DBCC serves as an important reagent in organic synthesis. Its applications include:

- Catalyst for Organic Reactions : DBCC can act as a catalyst in the formation of carbon-carbon bonds, facilitating reactions such as alkylation and acylation. This property is particularly useful in synthesizing complex organic molecules.

- Intermediate in Synthesis : It is often utilized as an intermediate in the synthesis of other chemical compounds, including pharmaceuticals and agrochemicals.

Extraction Processes

One of the significant applications of this compound is in the extraction and separation of metal ions:

- Selective Extraction : DBCC has been studied for its ability to selectively extract lanthanides and actinides from aqueous solutions. For instance, it has demonstrated efficacy in extracting rare earth elements like La, Eu, and Er from chloride solutions into organic solvents .

- Solvent Extraction Systems : The compound is employed in solvent extraction systems, where it enhances the separation efficiency of metal ions due to its ability to form stable complexes with various cations.

Material Science Applications

This compound also finds applications in material science:

- Polymer Chemistry : DBCC can be used to modify polymer properties by acting as a plasticizer or a stabilizer, improving the mechanical properties and thermal stability of polymeric materials.

- Coating Formulations : Its inclusion in coating formulations can enhance adhesion and durability, making it suitable for various industrial applications.

Case Study 1: Metal Ion Extraction

A study investigated the use of this compound for the extraction of lanthanides from aqueous solutions. The results indicated that DBCC could effectively separate these ions with high selectivity, demonstrating potential for recycling rare earth metals from industrial waste .

Case Study 2: Catalytic Applications

Research has shown that this compound can catalyze reactions involving carbonyl compounds, leading to increased yields in synthetic pathways. This application is particularly valuable in pharmaceutical chemistry where efficient synthesis routes are crucial.

Mecanismo De Acción

The mechanism of action of dibutylcarbamic chloride involves its reactivity with nucleophiles. The compound acts as an electrophile, reacting with nucleophilic groups such as amines and alcohols to form stable carbamate derivatives. This reactivity is exploited in various synthetic applications to modify and protect functional groups in organic molecules .

Comparación Con Compuestos Similares

- Butylcarbamic chloride

- Dimethylcarbamic chloride

- Diethylcarbamic chloride

Comparison: Dibutylcarbamic chloride is unique due to its specific reactivity and the stability of its carbamate derivatives. Compared to similar compounds, it offers a balance between reactivity and stability, making it suitable for a wide range of synthetic applications. Its longer alkyl chains provide additional hydrophobic interactions, which can be advantageous in certain reactions .

Actividad Biológica

Dibutylcarbamic chloride (DBCC), with the chemical formula CHClNO, is a carbamate derivative characterized by two butyl groups attached to a carbamic acid moiety. Its biological activity has garnered interest primarily due to its reactivity with nucleophiles, which positions it as a valuable intermediate in organic synthesis. This article aims to explore the biological activity of DBCC, focusing on its chemical properties, interaction studies, and potential applications in medicinal chemistry.

DBCC appears as a colorless to pale yellow liquid and is known for its ability to participate in substitution reactions. It reacts with various nucleophiles, such as amines and alcohols, forming stable carbamate derivatives. The general reaction mechanism involves nucleophilic attack on the carbon atom of the carbamic chloride, leading to the displacement of the chloride ion:

where R-Nu represents a nucleophile.

Interaction Studies

Research into the biological activity of DBCC has primarily focused on its reactivity rather than direct biological effects. Interaction studies have highlighted its role in forming stable carbamate derivatives, which are crucial in various biochemical pathways. The reactivity of DBCC with nucleophiles is significant for understanding its potential applications in drug development and materials science. For instance, DBCC can be utilized to synthesize protected amino acids, which are essential intermediates in peptide synthesis.

Table 1: Comparison of Carbamate Derivatives

| Compound Name | Structure | Unique Features |

|---|---|---|

| This compound | CHClNO | Dual butyl substituents enhance lipophilicity |

| Methyl Carbamate | CHNO | Simple structure; used as an insecticide |

| Ethyl Carbamate | CHNO | Known for use in alcoholic beverages |

| Phenyl Carbamate | CHNO | Exhibits herbicidal properties |

Research Findings

The current literature does not provide extensive data on the specific mechanisms of action or detailed biological profiles for DBCC. However, studies indicate that its reactivity with nucleophiles and ability to form stable derivatives may contribute to its potential utility in synthetic organic chemistry and possibly in therapeutic contexts.

Future Directions

Further research is warranted to explore the biological implications of this compound more thoroughly. Potential areas of investigation include:

- In Vivo Studies : Conducting animal studies to assess any pharmacological effects or toxicological profiles.

- Mechanistic Studies : Elucidating the mechanisms by which DBCC interacts with biological systems.

- Synthesis of Novel Derivatives : Exploring modifications to the DBCC structure that could enhance its biological activity or selectivity.

Propiedades

IUPAC Name |

N,N-dibutylcarbamoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18ClNO/c1-3-5-7-11(9(10)12)8-6-4-2/h3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSWBZCCZJXCOGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10158187 | |

| Record name | Carbamic chloride, 1,6-dibutyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10158187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13358-73-1 | |

| Record name | N,N-Dibutylcarbamic chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13358-73-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic chloride, 1,6-dibutyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013358731 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbamic chloride, 1,6-dibutyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10158187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibutylcarbamoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.086 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.